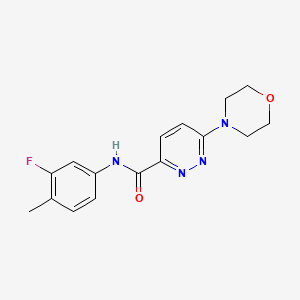
1,1-bis(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-bis(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, also known as BHINDI, is a synthetic organic compound that belongs to the class of urea derivatives. It has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
Molecular Rearrangements and Derivatives
- Rearrangement to New Indole and Imidazolinone Derivatives : A study explored the molecular rearrangement of 1-substituted 9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones, leading to the formation of indol-3-yl-ureas and imidazolinone derivatives. This process highlights the synthetic versatility of urea-based compounds in creating bioactive molecules (Klásek et al., 2007).
DNA Interaction and Biological Activity
- Interaction with DNA : Another research focused on the interaction of Schiff bases containing urea derivatives with DNA, showing potential for designing molecules with specific biological activities. These interactions were characterized using various spectroscopic methods, indicating an intercalative mode of binding to DNA, which is essential for the development of new therapeutic agents (Ajloo et al., 2015).
Synthesis and Applications in Materials Science
- Synthesis of Aliphatic Hydroxyethyl-substituted Ureas : The synthesis of hydroxyalkyl-substituted ureas demonstrates their importance in high-molecular-weight compound chemistry, such as modifying epoxy and urethane polymers to improve performance. This research underlines the compound's utility in materials science, offering insights into the adaptability and functionalization of urea derivatives for specific applications (Ignat’ev et al., 2015).
Antiproliferative and Antioxidant Activities
- Biological Evaluation of Urea Derivatives : Studies on urea and bis-urea derivatives, including their synthesis and biological evaluation, revealed their antiproliferative effects against various cancer cell lines. These derivatives exhibited selective toxicity, especially against breast carcinoma cells, indicating their potential as lead compounds in anticancer drug development. Additionally, some compounds showed significant antioxidant activity, suggesting a dual role in therapeutic applications (Perković et al., 2016).
Coordination Chemistry and Catalysis
- Dinickel(II) Complexes with Urea Coordination : Research into dinickel(II) complexes involving urea-coordinated binucleating ligands reveals the structural and magnetic properties of these compounds. Such studies contribute to our understanding of coordination chemistry and the potential applications of these complexes in catalysis, material science, and possibly as models for biological systems (Mochizuki et al., 2013).
Eigenschaften
IUPAC Name |
1,1-bis(2-hydroxyethyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-23-11-8-19-12-14(13-4-2-3-5-15(13)19)17-16(22)18(6-9-20)7-10-21/h2-5,12,20-21H,6-11H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEIWVBCAAYJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-bis(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

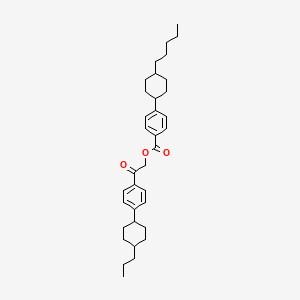
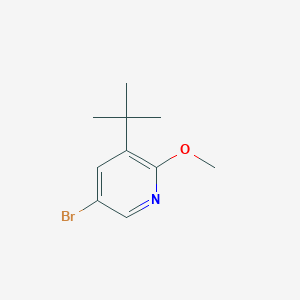
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2628456.png)
![2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2628457.png)
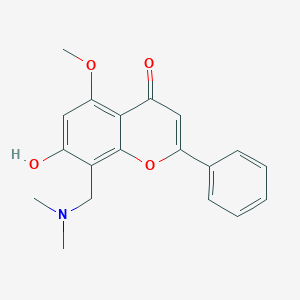
![5-Hydroxy-3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B2628459.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2628462.png)
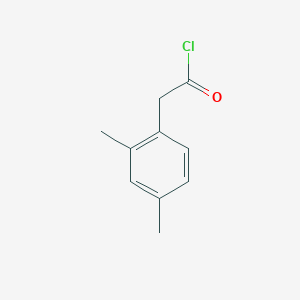


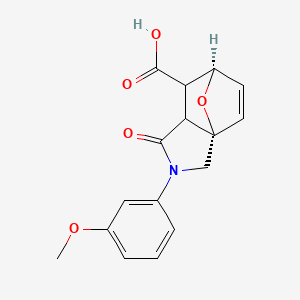
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dichlorophenyl)sulfanyl]propanamide](/img/structure/B2628472.png)

